Product packaging for 5-Naphthalen-2-yloxolan-2-one(Cat. No.:CAS No. 180037-65-4)

5-Naphthalen-2-yloxolan-2-one

Cat. No.: B071003
CAS No.: 180037-65-4
M. Wt: 212.24 g/mol
InChI Key: RTHDLBGPIRDCFJ-UHFFFAOYSA-N
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Description

5-Naphthalen-2-yloxolan-2-one , with the molecular formula C14H12O2, is a synthetic organic compound characterized by a furan-2(3H)-one core substituted with a naphthalen-2-yl group . This structural class of naphthalene-containing furanones is of significant interest in medicinal chemistry research due to its association with a diverse profile of biological activities. Researchers investigate these compounds as valuable precursors and scaffolds for the development of novel therapeutic agents. Compounds based on the naphthalen-yl furanone structure have been reported in scientific literature to exhibit compelling anti-inflammatory and analgesic properties in preclinical models, making them subjects of interest for pharmacological studies . Furthermore, this class of molecules has demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting potential for research into new anti-infective agents . The lactone ring within the furanone structure is also a reactive handle for further chemical synthesis, allowing researchers to efficiently create more complex heterocyclic systems, such as pyrrolones, which are privileged structures in drug discovery . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B071003 5-Naphthalen-2-yloxolan-2-one CAS No. 180037-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-naphthalen-2-yloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHDLBGPIRDCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291315
Record name MLS002693917
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180037-65-4
Record name MLS002693917
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name γ-(2-Naphthyl)-γ-butyrolactone
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Synthetic Methodologies and Chemical Transformations of 5 Naphthalen 2 Yloxolan 2 One and Precursors

Established Synthetic Routes to the Oxolan-2-one Core Structure

The γ-butyrolactone ring is a prevalent motif in numerous natural products and biologically active compounds, leading to the development of a plethora of synthetic methodologies for its construction. ufms.br These methods often rely on cyclization reactions of suitable linear precursors.

The formation of the γ-lactone ring can be achieved through various cyclization strategies, often involving intramolecular reactions of γ-hydroxycarboxylic acids or their derivatives. Metal-catalyzed reactions have proven to be particularly effective. For instance, palladium catalysis can facilitate the synthesis of γ-lactones from homoallylic alcohols. organic-chemistry.org Gold-catalyzed cyclization of acetylenic acids also provides an efficient route to γ-lactones, tolerating a range of functional groups. organic-chemistry.org

Another prominent strategy is oxidative cyclization. The use of reagents like m-chloroperoxybenzoic acid (m-CPBA) can induce the oxidation of certain precursors to form the lactone ring. nih.gov For example, the oxidation of β-furyl amides with m-CPBA can lead to the formation of spiro-γ-butenolide-γ-butyrolactones, showcasing a complex cascade of oxidation and spirolactonization. nih.gov Photocatalysis, employing catalysts such as Ru(bpy)₃Cl₂, offers a mild and reproducible method for synthesizing γ-lactones. organic-chemistry.org Furthermore, the direct synthesis of γ-butyrolactones from allylic alcohols can be achieved through a process initiated by radical hydrocarboxylation using the CO₂ radical anion, followed by cyclization. nih.gov

A variety of catalytic systems have been developed to promote these cyclizations, each with its own advantages in terms of yield, selectivity, and substrate scope. The following table summarizes some of these methods.

Catalyst/Reagent SystemSubstrate TypeProductKey Features
Palladium catalystHomoallylic alcoholsAryl, alkyl, and spiro γ-lactonesHigh chemoselectivity under mild conditions. organic-chemistry.org
Gold (AuCl₃) catalystAcetylenic acidsγ-LactonesGood to excellent yields, compatible with various functional groups. organic-chemistry.org
m-CPBAβ-Furyl amidesSpiro-γ-butenolide-γ-butyrolactonesNovel oxidative cleavage of amides. nih.gov
Ru(bpy)₃Cl₂ (photocatalyst)Not specifiedγ-LactonesMild and reproducible. organic-chemistry.org
CO₂ radical anion / photoredox catalysisAllylic alcoholsγ-ButyrolactonesDirect incorporation of CO₂. nih.gov

Carbohydrates represent a rich source of chiral starting materials for the synthesis of complex molecules, including γ-lactones. Monosaccharides such as pentoses and hexoses exist in equilibrium between their linear and cyclic hemiacetal or hemiketal forms. numberanalytics.com The linear form possesses both hydroxyl and carbonyl functionalities, which are precursors for lactone formation.

The synthesis of γ-lactones from carbohydrates can involve oxidation of the aldose to an aldonic acid, followed by dehydration to induce cyclization. The regioselectivity of lactonization (γ- vs. δ-lactone) is a critical aspect. For instance, an efficient and regioselective synthesis of γ-lactone glycosides from unprotected aldoses has been reported via a debenzylative lactonization reaction. researchgate.net This approach avoids the formation of the thermodynamically more stable δ-lactones.

The general process of forming a cyclic structure from a linear monosaccharide involves the nucleophilic attack of a hydroxyl group on the carbonyl carbon. masterorganicchemistry.com This intramolecular reaction, a form of dehydration synthesis, results in the formation of a hemiacetal or hemiketal. ufms.bracs.org Subsequent oxidation at the anomeric carbon can lead to a lactone. The reduction of the carbonyl group to an alcohol, followed by selective oxidation and cyclization, is another potential pathway.

While direct synthesis of 5-(hydroxymethyl)oxolan-2-ones using amide dianions is not extensively documented in readily available literature, the principles of using dianions in regioselective synthesis are well-established. Amide-based reagents have been used for the regioselective synthesis of other heterocycles. For example, a cobalt-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides allows for the regioselective synthesis of 5-aminooxazoles. nih.gov This demonstrates the potential of amide-derived intermediates to control regiochemistry.

A plausible, though not explicitly cited, approach for the synthesis of a 5-(hydroxymethyl)oxolan-2-one could involve the reaction of a dianion of a protected γ-hydroxyamide with a suitable electrophile. For instance, the dianion of a protected γ,δ-dihydroxyamide could potentially react with an electrophile at the γ-position, followed by deprotection and cyclization to yield the desired 5-(hydroxymethyl)oxolan-2-one.

Alternatively, the reaction of the dilithio derivative of phenylselenoacetic acid with epoxides leads to γ-substituted-α-phenylseleno-γ-butyrolactones. rsc.org If an epoxide bearing a protected hydroxymethyl group is used, this could provide a route to a 5-(hydroxymethyl)oxolan-2-one precursor.

Strategies for Naphthalene (B1677914) Moiety Introduction onto the Oxolan-2-one Scaffold

The introduction of the naphthalen-2-yloxy group onto the oxolan-2-one core can be envisioned through two primary disconnection strategies: formation of a carbon-carbon bond between the naphthalene and oxolanone moieties, or the formation of an ether linkage. The structure of 5-naphthalen-2-yloxolan-2-one suggests the latter is the more direct approach.

Although not the most direct route to the target compound, carbon-carbon bond formation strategies are fundamental in organic synthesis and could be adapted to create a naphthalene-substituted oxolan-2-one. Biocatalysts have been shown to be effective for carbon-carbon bond forming reactions, offering high enantioselectivity. acs.org Enzymatic reactions such as Friedel-Crafts alkylation can be used to introduce aryl groups. nih.gov

Aryl lactones can be synthesized directly from carboxylic and benzoic acids through selective benzylic C-H abstraction using hypervalent iodine(III) reagents. organic-chemistry.org While this is typically for aryl groups directly attached to the lactone ring, modifications of this chemistry could potentially be explored.

The most logical synthetic route to this compound involves the formation of an ether bond between a 5-substituted oxolan-2-one and 2-naphthol (B1666908). Two classical and highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. numberanalytics.commasterorganicchemistry.com In this context, 2-naphthol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the sodium 2-naphthoxide. wvu.eduyoutube.comyoutube.com This nucleophilic naphthoxide would then react with an oxolan-2-one bearing a leaving group, such as a halogen or a sulfonate ester (e.g., tosylate, mesylate), at the 5-position (e.g., 5-(bromomethyl)oxolan-2-one). This reaction proceeds via an Sₙ2 mechanism, and therefore works best with primary halides. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage. This reaction allows for the conversion of a primary or secondary alcohol directly into an ether in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 5-(hydroxymethyl)oxolan-2-one with 2-naphthol under Mitsunobu conditions. nih.govnih.gov A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol stereocenter, a feature that is crucial in stereoselective synthesis. organic-chemistry.org

The choice between the Williamson and Mitsunobu reactions would depend on the availability of the starting materials and the desired reaction conditions. The following table outlines these two primary etherification strategies.

ReactionKey ReagentsSubstratesMechanism
Williamson Ether SynthesisStrong base (e.g., NaH), Alkyl halide2-Naphthol, 5-(Halomethyl)oxolan-2-oneSₙ2
Mitsunobu ReactionPPh₃, DEAD/DIAD2-Naphthol, 5-(Hydroxymethyl)oxolan-2-onePhosphonium intermediate, Sₙ2-like displacement

Targeted Synthesis of this compound

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by minimizing intermediate isolation and purification steps. Several one-pot strategies for γ-butyrolactone synthesis could be hypothetically applied to produce this compound.

One such approach involves the organocatalytic cross-aldol reaction of a suitable aldehyde with a 4-oxobutyrate derivative, followed by in-situ reduction. nih.gov For the synthesis of the target compound, this would likely involve the reaction of naphthalen-2-oxyacetaldehyde with a glyoxylate (B1226380) derivative in the presence of an organocatalyst, followed by reduction and subsequent lactonization.

Another promising one-pot method is the iridium-catalyzed reaction of allyl alcohols with vinyl acetates, which proceeds through an in-situ generated allyl vinyl ether followed by a Claisen rearrangement. sigmaaldrich.com Adapting this for this compound could involve using an appropriately substituted allylic alcohol derived from naphthalene.

Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the rapid assembly of complex structures. mdpi.com A potential MCR for the target compound could involve the reaction of 2-naphthol, a suitable three-carbon building block, and a carbonyl source under catalytic conditions. The use of microwave irradiation has been shown to accelerate such reactions, often leading to improved yields in shorter timeframes.

A summary of potential one-pot strategies is presented in Table 1.

Strategy Potential Precursors Key Transformations Anticipated Advantages
Organocatalytic Aldol/ReductionNaphthalen-2-oxyacetaldehyde, Glyoxylate derivativeCross-aldol reaction, Reduction, LactonizationHigh stereoselectivity, Mild conditions
Iridium-Catalyzed RearrangementSubstituted Allylic Alcohol (from Naphthalene), Vinyl AcetateAllyl vinyl ether formation, Claisen rearrangementGood yields, Versatility
Multicomponent Reaction (MCR)2-Naphthol, Three-carbon synthon, Carbonyl sourceCascade reactionHigh efficiency, Reduced waste

Table 1: Potential One-Pot Synthetic Strategies for this compound.

Multi-step syntheses, while often more laborious, allow for greater control over stereochemistry and functionality. vapourtec.com A plausible multi-step route to this compound could commence with the synthesis of a γ-hydroxy acid or a related precursor, followed by cyclization.

One established method for creating substituted γ-butyrolactones is the oxidative lactonization of pentenoic acids. nih.gov This would involve the synthesis of a 4-(naphthalen-2-yloxy)pent-4-enoic acid, which could then be subjected to oxidative cyclization using reagents such as iodine or an organocatalyst with an oxidant like hydrogen peroxide. nih.gov

Another versatile approach is the gold- or mercury-catalyzed intramolecular hydroalkoxylation of 4-bromo-3-yn-1-ols. organic-chemistry.org For the target compound, a precursor such as 1-(naphthalen-2-yloxy)pent-4-yn-2-ol could be synthesized and then cyclized under acidic or metal-catalyzed conditions to furnish the γ-butyrolactone ring.

A titanium-chelate-assisted addition of an aryl nucleophile to a cyclopropyl (B3062369) aldehyde followed by a one-pot retro-aldol, acetalization, and lactonization sequence also presents a viable, albeit complex, multi-step strategy for accessing aryl-substituted γ-butyrolactones. rsc.org

The choice of a multi-step approach would depend on the availability of starting materials and the desired control over the final product's purity and stereochemistry. A comparison of potential multi-step pathways is outlined in Table 2.

Strategy Key Precursor Key Reaction Steps Potential for Optimization
Oxidative Lactonization4-(Naphthalen-2-yloxy)pent-4-enoic acidSynthesis of pentenoic acid, Oxidative cyclizationChoice of oxidant and catalyst to improve yield and selectivity.
Intramolecular Hydroalkoxylation1-(Naphthalen-2-yloxy)pent-4-yn-2-olSynthesis of yn-ol, Metal-catalyzed cyclizationScreening of catalysts (e.g., Au, Hg) for optimal performance.
Retro-Aldol/LactonizationCyclopropyl aldehyde derivativeNucleophilic addition, Retro-aldol, Acetalization, LactonizationControl of reaction conditions to manage multiple transformations in one pot.

Table 2: Potential Multi-Step Synthetic Pathways to this compound.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the functionalities present: the γ-butyrolactone ring, the ether linkage, and the naphthalene moiety. The following sections discuss the expected transformations based on the known chemistry of related compounds.

The γ-butyrolactone ring itself is relatively stable to oxidation. However, the furan (B31954) ring, a potential precursor to γ-butyrolactones, is susceptible to oxidation. For instance, the oxidation of furans with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of spiro-γ-butenolide-γ-butyrolactones through an oxidative spirocyclization cascade. nih.gov While this compound already possesses the lactone ring, this reactivity highlights the potential for further oxidation if other reactive sites are present in derivatives.

The selective oxidation of tetrahydrofuran (B95107) to γ-butyrolactone using hydrogen peroxide over a spinel ZnFe₂O₄ nanoparticle catalyst has been reported, achieving high selectivity. mdpi.com This suggests that under specific catalytic conditions, the core lactone structure can be formed from its corresponding cyclic ether.

The ester functionality within the γ-butyrolactone ring is susceptible to reduction. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to open the lactone ring and generate the corresponding diol. In the case of this compound, reduction would be expected to yield 1-(naphthalen-2-yloxy)pentane-1,4-diol. The choice of reducing agent and reaction conditions would be crucial to control the extent of reduction and avoid unwanted side reactions on the naphthalene ring.

The catalytic hydrogenation of 2-furanone derivatives to γ-butyrolactones using palladium on carbon (Pd/C) is a well-established process. rsc.org This suggests that if a double bond were introduced into the lactone ring of this compound, it could be selectively reduced back to the saturated lactone.

Substitution reactions can occur at various positions of the γ-butyrolactone ring. The α-carbon (C2 position) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which can then react with various electrophiles. nih.gov

Substitution at the γ-position (C5) would involve the displacement of the naphthalen-2-yloxy group. This would likely require activation of the ether linkage or reaction with a strong nucleophile. Given that the aryloxy group is a relatively poor leaving group, harsh reaction conditions might be necessary. Research on γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones has shown that the nature of the aryl group influences the biological activity, which indirectly points to the importance of this substituent in molecular interactions. nih.gov

The lactone ring itself can be opened by nucleophiles. For example, reaction with amines would lead to the formation of the corresponding γ-hydroxyamides. This ring-opening reaction is a common strategy for derivatizing γ-butyrolactones.

Hydrolytic Stability and Ring-Opening Behavior of the Lactone Moiety

The chemical stability of the γ-butyrolactone ring in this compound is a critical factor influencing its potential applications and in vivo behavior. The susceptibility of the lactone ester bond to hydrolysis results in ring-opening to form the corresponding γ-hydroxy carboxylic acid, 4-hydroxy-4-(naphthalen-2-yloxy)butanoic acid. This transformation is significantly influenced by pH, temperature, and the presence of enzymatic catalysts. While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, the hydrolytic behavior can be inferred from the well-established chemistry of γ-butyrolactone and its derivatives. wikipedia.orginchem.org

The hydrolysis of γ-butyrolactones is a reversible process where the lactone and its corresponding open-chain hydroxy acid exist in an equilibrium. wikipedia.orgvaia.com In acidic conditions, the equilibrium can be established, while under basic conditions, the hydrolysis is typically rapid and irreversible due to the formation of the carboxylate salt. inchem.orglibretexts.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of γ-lactones is catalyzed by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. vaia.com The reaction is generally slow and reversible. inchem.orgacs.org For γ-butyrolactone itself, an equilibrium is established in acidic water. wikipedia.org At a pH of 2, the equilibrium between γ-butyrolactone (GBL) and γ-hydroxybutyric acid (GHB) is reached within days, resulting in a mixture of both compounds. inchem.orgresearchgate.net The rate of this acid-catalyzed hydrolysis is influenced by temperature and the specific acidic catalyst used. acs.org For this compound, the presence of the bulky, electron-withdrawing naphthyloxy group at the 5-position may influence the rate of hydrolysis, but the fundamental mechanism of acid-catalyzed ring-opening is expected to be similar to that of other γ-butyrolactones.

Base-Catalyzed Hydrolysis

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of lactones is a rapid and generally irreversible process, often referred to as saponification. libretexts.org The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt of the corresponding γ-hydroxy acid. libretexts.org This process is significantly faster than acid-catalyzed hydrolysis. inchem.org For γ-butyrolactone, complete conversion to its corresponding salt occurs within minutes under strongly alkaline conditions (pH 12). inchem.org It is anticipated that this compound would exhibit similar behavior, readily undergoing ring-opening in basic solutions.

Enzymatic Hydrolysis

The in vivo stability of this compound would likely be influenced by enzymatic hydrolysis. Lactonases are enzymes capable of catalyzing the hydrolysis of lactones. inchem.org For instance, paraoxonase enzymes in the blood are known to rapidly convert γ-butyrolactone into γ-hydroxybutyric acid. youtube.com The susceptibility of this compound to enzymatic hydrolysis would depend on its ability to act as a substrate for such enzymes. The presence of the aryloxy substituent may affect enzyme recognition and binding. rsc.org Studies on the enzymatic hydrolysis of various aryl-substituted lactones have demonstrated that the nature and position of the substituent can significantly impact the reaction rate and stereoselectivity. rsc.orgrsc.org

The following table summarizes the expected hydrolytic behavior of the lactone moiety in this compound under different conditions, based on the general chemistry of γ-butyrolactones.

ConditionReagent/CatalystExpected ReactionProductRelative Rate
Acidic Dilute HCl or H₂SO₄Reversible Hydrolysis4-hydroxy-4-(naphthalen-2-yloxy)butanoic acidSlow
Neutral Water (pH ~7)Slow Hydrolysis to Equilibrium4-hydroxy-4-(naphthalen-2-yloxy)butanoic acidVery Slow
Basic NaOH or KOHIrreversible Hydrolysis (Saponification)Sodium or Potassium 4-hydroxy-4-(naphthalen-2-yloxy)butanoateFast
Enzymatic Lactonases/EsterasesHydrolysis4-hydroxy-4-(naphthalen-2-yloxy)butanoic acidPotentially Fast

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and spectral databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy) for the specific chemical compound This compound is not publicly available. While the existence of this compound is noted in chemical databases, including its CAS number (180037-65-4), the primary research articles containing its synthesis and detailed structural characterization could not be retrieved.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested, including the creation of data tables with detailed research findings. Generating such an article would require access to proprietary data or the primary synthesis and characterization studies which are not accessible through the available search tools.

To fulfill the request in a scientifically accurate manner, access to a publication or database containing the ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy data for this compound is necessary. Without this foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Advanced Spectroscopic and Structural Characterization of 5 Naphthalen 2 Yloxolan 2 One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic π-System Characterization and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of 5-Naphthalen-2-yloxolan-2-one is expected to be dominated by the electronic transitions of the naphthalene (B1677914) chromophore. Naphthalene, a polycyclic aromatic hydrocarbon, exhibits a characteristic UV absorption spectrum resulting from π-π* transitions. researchgate.net The presence of the oxolan-2-one substituent is anticipated to cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene, a phenomenon known as a solvatochromic shift, which is influenced by the polarity of the solvent. royalsocietypublishing.org

The UV-Vis spectra of naphthalene and its derivatives typically display two main absorption bands in the region of 200-350 nm. researchgate.netdtu.dk The higher energy band, often referred to as the B band (or β-band), is typically observed around 220 nm and is characterized by a high molar absorptivity (ε). The lower energy band, known as the L band (or p-band), appears at longer wavelengths, usually above 250 nm, and consists of two components, La and Lb, which are often characterized by vibrational fine structure. dtu.dk The Lb band is typically weaker than the La band. dtu.dk

For this compound, the ether linkage at the 2-position of the naphthalene ring acts as an auxochrome, which is expected to cause a red shift (bathochromic shift) of the absorption bands compared to naphthalene. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. The exact position and intensity of these bands would be influenced by the solvent environment. royalsocietypublishing.org

Below is a table summarizing typical UV-Vis absorption data for naphthalene and a related derivative in a non-polar solvent like hexane, which can serve as a reference for predicting the spectrum of this compound.

CompoundSolventλmax (nm)ε (M-1cm-1)Transition
NaphthaleneHexane221133,000Bb
2755,600La
312250Lb
2-MethoxynaphthaleneHexane226100,000Bb
2724,500La
3191,800Lb

This table presents representative data and is intended for illustrative purposes.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry (if crystalline)

While a specific crystal structure for this compound is not available, the three-dimensional arrangement of atoms in the solid state can be predicted by analyzing the crystallographic data of related γ-butyrolactone and naphthalene derivatives. nih.govresearchgate.netnih.govnih.govchinesechemsoc.org X-ray crystallography would provide definitive information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.

The molecular geometry of this compound would be defined by the bond lengths, bond angles, and torsion angles of its two main components. The naphthalene ring is expected to be largely planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.36–1.42 Å). The C-O-C ether linkage will have a bond angle of around 110-120°.

The γ-butyrolactone ring typically adopts a non-planar, envelope or twisted conformation to minimize steric strain. The bond lengths within the lactone ring are expected to be in the typical range for C-C single bonds (approx. 1.50-1.54 Å), C-O single bonds (approx. 1.43-1.47 Å), and the C=O double bond (approx. 1.20-1.23 Å). The internal bond angles of the five-membered ring will deviate from the ideal 108° for a planar pentagon.

A representative table of expected bond parameters is provided below, based on known structures of similar compounds.

ParameterExpected Value
Naphthalene Ring
C-C Bond Length1.36 - 1.42 Å
C-C-C Bond Angle~120°
Ether Linkage
C(naphthyl)-O Bond Length~1.37 Å
O-C(lactone) Bond Length~1.44 Å
C-O-C Bond Angle110 - 120°
γ-Butyrolactone Ring
C=O Bond Length1.20 - 1.23 Å
C-O Bond Length1.33 - 1.36 Å (ester)
O-C Bond Length1.43 - 1.47 Å (ether)
C-C Bond Length1.50 - 1.54 Å
Torsion AnglesDeviating from 0° (non-planar)

This table is illustrative and based on general crystallographic data for related functional groups.

In the crystalline state, the planar naphthalene rings are likely to engage in π-π stacking interactions with adjacent naphthalene moieties. researchgate.net These interactions are a result of attractive non-covalent forces between aromatic rings and are crucial in determining the packing of aromatic molecules in crystals. The stacking can be either face-to-face or offset (displaced).

In addition to π-π stacking, other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions involving the polar carbonyl group of the lactone, would contribute to the stability of the crystal lattice. rsc.org The interplay of these various intermolecular forces would dictate the final three-dimensional arrangement of the molecules in the crystal. asm.org

Computational and Theoretical Chemistry Studies of 5 Naphthalen 2 Yloxolan 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in computational chemistry, offering a lens into the electronic behavior of molecules. numberanalytics.comsolubilityofthings.com These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, are instrumental in predicting molecular geometries, energies, and reactivity patterns. solubilityofthings.comuzh.ch

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. thaiscience.info For 5-Naphthalen-2-yloxolan-2-one, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its optimal three-dimensional geometry and ground state energy. acs.orgfrontiersin.org

These calculations can elucidate key structural parameters, such as the bond lengths and angles within the naphthalene (B1677914) and lactone rings. thaiscience.info Furthermore, DFT is used to compute energetic properties like the heat of formation, which is crucial for understanding the molecule's stability. researchgate.net Studies on related lactone and naphthalene structures show that DFT accurately models the conformational possibilities and the energy differences between them. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyCalculated Value (Illustrative)Method/Basis Set
Ground State Energy-955.4 HartreeB3LYP/6-311+G(d,p)
Heat of Formation-85.3 kcal/molAM1 (Semi-empirical)
Dipole Moment3.2 DebyeB3LYP/6-311+G(d,p)

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which translate to "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. solubilityofthings.com Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide higher accuracy for energies and interaction potentials. numberanalytics.comfiveable.me

For a molecule like this compound, these high-accuracy calculations serve to validate the results obtained from DFT. fiveable.me They are particularly important for creating a precise picture of the electron distribution and for calculating properties like electron affinity and ionization potential, which are essential for understanding reaction mechanisms. numberanalytics.comnumberanalytics.com While full geometry optimization of large molecules using high-level ab initio methods can be resource-intensive, single-point energy calculations on DFT-optimized geometries are a common and effective strategy. uzh.chthaiscience.info

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) for Chemical Stability and Reactivity

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org For this compound, the naphthalene system is expected to significantly influence these orbitals. acs.orgtandfonline.com Quantum mechanical calculations determine the energies of these orbitals and map their spatial distribution. This analysis reveals the likely sites for electrophilic and nucleophilic attack. Theoretical calculations for similar polycyclic aromatic hydrocarbons show that the size and structure of the aromatic system are key determinants of the gap. frontiersin.orgacs.org

Table 2: Illustrative Frontier Orbital Energies for this compound

OrbitalEnergy (eV) (Illustrative)Significance
HOMO-6.85Electron-donating capability
LUMO-1.95Electron-accepting capability
Gap 4.90 Indicator of chemical stability/reactivity

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.com This method is crucial in drug discovery for screening virtual libraries of compounds against biological targets. chemrxiv.org

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound, molecular docking simulations can predict how it might interact with the active sites of enzymes like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. researchgate.netnih.gov The simulation places the molecule in various positions and conformations within the enzyme's binding pocket and calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov A lower docking score (more negative value) generally indicates a more favorable binding interaction. mdpi.com These studies can reveal whether the compound is likely to be a competitive inhibitor and can rank its potential efficacy against other known inhibitors. nih.gov

Identification of Key Amino Acid Residues Involved in Binding (e.g., hydrogen bonding with COX-2 Val 523)

Beyond just predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex. researchgate.net This allows for the precise identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. chemrxiv.org

In the context of COX-2, non-steroidal anti-inflammatory drugs (NSAIDs) often interact with a hydrophobic channel and form critical hydrogen bonds. For a compound like this compound, the naphthalene moiety could form π-π stacking interactions with aromatic residues like Tyr 385 or Trp 387, while the oxygen atoms in the lactone ring could act as hydrogen bond acceptors. A key interaction for many COX-2 inhibitors is a hydrogen bond with the backbone amide of Val 523. Docking studies would specifically investigate whether the carbonyl oxygen of the lactone ring in this compound can orient itself to form this crucial hydrogen bond, which is often a determinant of inhibitory potency. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with COX-2

ParameterResult (Illustrative)Significance
Target ProteinCyclooxygenase-2 (COX-2)Enzyme involved in inflammation
Docking Score (Binding Energy)-8.5 kcal/molPredicts strong binding affinity
Key Interacting ResiduesVal 523, Tyr 385, Arg 120, Ser 530Identifies specific amino acids stabilizing the complex
Types of InteractionsHydrogen bond with Val 523; π-π stacking with Tyr 385Elucidates the nature of the binding forces

Characterization of Binding Pockets and Allosteric Sites (e.g., tubulin colchicine-binding site)

Computational docking studies are instrumental in elucidating the binding mode of this compound within the colchicine-binding site of β-tubulin. This site is a well-known target for microtubule-destabilizing agents. mdpi.com The binding pocket is located at the interface between the α- and β-tubulin subunits and is largely hydrophobic. mdpi.comresearchgate.net

Molecular modeling of the tubulin isotype βVI has identified several key amino acid residues that form the colchicine-binding pocket. nih.gov While direct crystallographic data for this compound is not available, analysis of its structure suggests that the naphthalene moiety likely occupies a hydrophobic region of the pocket, forming van der Waals interactions with surrounding residues. The oxolan-2-one (γ-butyrolactone) ring is positioned to potentially form hydrogen bonds with key amino acid residues such as Thr179 and Lys254, which have been identified as important for ligand binding in related compounds. mdpi.com

The binding affinity of ligands to this site is influenced by both hydrophobic and electrostatic interactions. For a structurally analogous compound, 2-amino-1-benzamido-5-(2-(naphthylin-2-yl)-2-oxoethylidene)-4-oxo-4,5-dihydro-1-H-pyrrole-3-carboxamide (CA-61), which also contains a naphthalene group, molecular docking studies have calculated a significant binding energy, indicating a stable interaction with the colchicine-binding site. mdpi.com

Table 1: Illustrative Binding Energies of a Naphthyl-Containing Compound at the Tubulin Colchicine (B1669291) Site

Compound Name Binding Energy (kcal/mol) Key Interacting Residues
2-amino-1-benzamido-5-(2-(naphthylin-2-yl)-2-oxoethylidene)-4-oxo-4,5-dihydro-1-H-pyrrole-3-carboxamide -9.390 THR 179, THR 353

This table is illustrative and based on data for a structurally related compound to demonstrate the potential binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of this compound when complexed with its target protein, such as tubulin. mdpi.com These simulations can predict the stability of the ligand-protein complex over time and reveal conformational changes that are crucial for its biological activity. plos.orgresearchgate.net

Assessment of Ligand-Protein Complex Stability Over Time

The stability of the this compound-tubulin complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. mdpi.com A stable complex is typically characterized by a plateauing of the RMSD value after an initial equilibration period, indicating that the system has reached a stable conformational state. mdpi.com For instance, in simulations of other ligand-protein complexes, RMSD values fluctuating around 0.2 nm for the protein backbone suggest a stable system. mdpi.com The persistence of key hydrogen bonds and hydrophobic contacts between the ligand and the protein throughout the simulation further corroborates the stability of the binding mode. nih.gov

Table 2: Representative RMSD Values from an MD Simulation of a Protein-Ligand Complex

Simulation Time (ns) Protein Backbone RMSD (nm) Ligand RMSD (nm)
0 0.00 0.00
10 0.15 0.05
20 0.18 0.08
30 0.21 0.10
40 0.20 0.09
50 0.22 0.11

This table presents hypothetical data to illustrate the expected trend in RMSD values during an MD simulation, indicating the stabilization of the complex.

Investigation of Conformational Changes and Flexibility

MD simulations are also employed to investigate the flexibility of different regions of the protein upon binding of this compound. The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of high flexibility. Such conformational flexibility can be essential for the allosteric regulation of protein function. nih.gov For example, the binding of a ligand to the colchicine site can induce conformational changes in distant loops of the tubulin protein, which in turn can affect microtubule dynamics. nih.gov The naphthalene and oxolan-2-one moieties of the ligand itself also exhibit conformational flexibility, which can be crucial for adopting an optimal binding pose within the active site. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the efficacy of new, unsynthesized analogs of this compound.

Development of Statistical Models Correlating Structure with Biological Activity

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values for tubulin polymerization inhibition) is required. A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that correlates the biological activity with various physicochemical descriptors of the molecules. researchgate.net The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. A robust model will have a high squared correlation coefficient (R²) and a high leave-one-out cross-validation coefficient (Q²). nih.gov

Equation 1: A Generic MLR-based QSAR Model pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients determined by the regression analysis, and Descriptor refers to the calculated physicochemical properties of the molecules.

Identification of Physiochemical Descriptors Critical for Bioactivity

The QSAR model helps to identify the key physicochemical properties, or descriptors, that are critical for the biological activity of this class of compounds. nih.gov For a molecule like this compound, these descriptors would likely include measures of hydrophobicity (e.g., LogP), molecular size and shape (e.g., molecular weight, molar refractivity), and electronic properties (e.g., dipole moment, partial charges). The identification of these critical descriptors provides valuable guidance for the rational design of new derivatives with improved potency. For example, if a positive coefficient is found for a descriptor related to hydrophobicity, it would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to enhanced biological activity.

This table lists examples of descriptor classes and their potential importance for the bioactivity of this compound.

Mechanistic Investigations of 5 Naphthalen 2 Yloxolan 2 One S Chemical and Biological Actions

Elucidation of Reaction Mechanisms in Chemical Synthesis and Transformation

The synthesis of complex organic molecules such as 5-Naphthalen-2-yloxolan-2-one is governed by precise reaction mechanisms. Understanding these pathways is critical for optimizing synthesis, controlling product formation, and achieving desired chemical properties. The construction of the biaryl ether linkage and the lactone ring are key transformations whose mechanisms are explored below.

The formation of the naphthalen-yl-ether bond in structures analogous to this compound can be achieved through advanced cross-coupling methodologies. Nickel-catalyzed C–H/C–O biaryl coupling represents a powerful tool for this purpose, offering an efficient route that avoids the pre-functionalization of both coupling partners. nih.gov

Mechanistic studies on the Ni-catalyzed coupling of azoles with naphthalen-2-yl pivalates provide a model for understanding this transformation. morressier.comepa.gov The reaction mechanism is thought to proceed through a specific catalytic cycle:

Oxidative Addition: The active Ni(0) catalyst, typically stabilized by a ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), undergoes oxidative addition into the C(aryl)–O bond of a phenol (B47542) derivative (e.g., naphthalen-2-yl pivalate). This step forms a Ni(II) intermediate, such as Ni(dcype)(Naph)(PivO). epa.gov

C–H Activation/Nickelation: This is a crucial and often rate-determining step. The Ni(II) intermediate coordinates with the C–H bond of the coupling partner. The presence of a base is critical; for instance, cesium carbonate (Cs₂CO₃) has been shown to significantly accelerate the reaction. Computational studies suggest that the base does not simply act as a ligand exchanger but forms a cluster complex, such as Ni(dcype)(Naph)[PivOCs·CsCO₃]. epa.gov This cluster formation increases the acidity of the targeted C–H bond, thereby lowering the activation energy barrier for the C-H activation step. morressier.comepa.gov

Reductive Elimination: The final step involves the formation of the new C–C or C–O bond and regeneration of the Ni(0) catalyst. The two organic fragments on the Ni(II) center couple, and the resulting biaryl product is released, allowing the catalyst to re-enter the cycle.

The nature of the base and the C-H substrate plays a crucial role in the C-H activation step, while the initial C-O oxidative addition appears to be less affected by the base. epa.gov

Table 1: Effect of Base on Ni-catalyzed C–H/C–O Coupling Yield. epa.gov
ReactantsBaseYield (%)Note
Benzoxazole + Naphthalen-2-yl pivalateNone32Reaction proceeds with low efficiency without a base.
Benzoxazole + Naphthalen-2-yl pivalateCs₂CO₃67Addition of base significantly increases the yield.
Benzoxazole + Naphthalen-2-yl pivalateK₂CO₃54Potassium carbonate is effective, but less so than cesium carbonate.

The outcome of chemical syntheses is highly sensitive to the specific conditions employed. Factors such as the choice of catalyst, solvent, temperature, and reactant concentration can dramatically influence reaction rates, yields, and selectivity.

Catalysts: The choice of catalyst is paramount. In multicomponent reactions for synthesizing heterocyclic structures, various amines and inorganic catalysts can be tested to optimize yields. For example, in the synthesis of certain chromeno[2,3-b]pyridines, organic bases like piperidine (B6355638) and pyrrolidine (B122466) were found to be more effective than inorganic catalysts. mdpi.com The catalyst loading is also a key variable. While many reactions employ catalyst loadings of around 10 mol%, solvent-free conditions have, in some cases, allowed for a reduction in catalyst amount to as low as 0.5–1 mol %. nih.gov

Solvents: The solvent can influence reactant solubility, catalyst activity, and even the reaction pathway itself. In the synthesis of oxazolidinones from epoxides, toluene (B28343) was found to be a superior solvent, enabling quantitative conversion, whereas greener solvents like dimethyl carbonate and propylene (B89431) carbonate resulted in lower conversions. whiterose.ac.uk In some instances, the solvent can also act as a reactant, a concept known as a "solvent-involved reaction," which enhances process efficiency and green chemistry principles. mdpi.com For reactions involving solid substrates with high melting points, the addition of a small amount of an organic solvent can facilitate the reaction even with low catalyst loading. nih.gov

Table 2: Optimization of Reaction Conditions for Oxazolidinone Synthesis. whiterose.ac.uk
EntrySolventTemperature (°C)Time (h)Conversion (%)
1Toluene8024>98
2Dimethyl Carbonate (DMC)802470
3Diethyl Carbonate (DEC)802466
4Ethylene Carbonate (EC)802444
5Propylene Carbonate (PC)802445

Achieving control over stereochemistry and regiochemistry is a central goal in organic synthesis, particularly in the formation of cyclic structures like the oxolan-2-one ring.

Stereochemical Control: The spatial arrangement of atoms in a molecule can be dictated by the reaction mechanism. In the oxidative cyclization of bisnaphthols, the choice of oxidizing agent can be stereospecific. rsc.org For instance, oxidation with hypobromite (B1234621) yields one stereoisomer, while using (diacetoxyiodo)benzene (B116549) specifically produces the opposite stereoisomer. rsc.org This control is attributed to different reaction intermediates; the (diacetoxyiodo)benzene reaction is believed to proceed through a cyclic intermediate, whereas the hypobromite oxidation involves an aryl hypobromite that leads to substitution with inversion of configuration. rsc.org In other complex systems, tethering parts of a molecule can create an energetic bias, forcing a thermodynamically controlled cyclization to favor a single stereoisomer, enabling the setting of remote stereocenters. nih.gov

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In cyclization reactions, this determines which atoms are included in the newly formed ring and where substituents are placed. Copper-catalyzed tandem reactions, for example, can exhibit excellent regioselectivity. The sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides proceeds via a radical addition and subsequent deprotonation to form a single regioisomeric pyrrol-2-one scaffold. rsc.org Similarly, the synthesis of substituted thiazoles can be highly regioselective, where the cyclization of dithioates with different isocyanides leads to distinct 2,5- or 4,5-disubstituted products based on the reactants used. rsc.org Such control is vital for synthesizing a specific isomer of a molecule like this compound.

Mechanistic Probes for Investigating Biological Activity

Investigating the biological actions of a compound involves identifying its molecular targets and characterizing its interactions with them. For a compound like this compound, this process would involve a combination of computational and experimental techniques.

The first step in understanding a compound's biological effect is to identify its molecular target(s), which are typically proteins such as enzymes or receptors. Modern approaches often use bioinformatic tools to predict potential targets. japsonline.com This involves screening the compound's structure against databases of known protein targets and disease-related gene networks.

For instance, a bioinformatic investigation of natural compounds against lung cancer identified Prostaglandin-Endoperoxide Synthase 2 (PTGS2), the enzyme commonly known as Cyclooxygenase-2 (COX-2), and Peroxisome Proliferator-Activated Receptor Gamma (PPARG) as key potential targets. japsonline.com The analysis builds a network connecting the compound to potential targets, and the strength of these connections helps prioritize targets for experimental validation. japsonline.com Once potential targets are identified, molecular docking studies are performed. These computational simulations predict the binding mode and affinity of the compound within the active site of the target protein, providing a structural hypothesis for the interaction. japsonline.comd-nb.info Validation of these in silico findings requires further in vitro and in vivo experimental studies. japsonline.com Given the structural features of many anti-inflammatory drugs, COX-2 is a plausible target for naphthalene-containing compounds. scielo.org.mxnih.gov

Once a molecular target, such as an enzyme, is identified and validated, the next step is to characterize the kinetics of the interaction. Enzyme inhibition studies determine how a compound affects the enzyme's catalytic activity and provide insight into the mechanism of inhibition. bgc.ac.in The main types of reversible inhibition are competitive, non-competitive, and uncompetitive, each defined by whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. sci-hub.selibretexts.org

Cyclooxygenase-2 (COX-2) is an enzyme responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. wikipedia.org Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. scielo.org.mxnih.gov The selectivity of these inhibitors often arises from their ability to bind within a larger, hydrophobic side pocket present in the active site of COX-2 but not COX-1. scielo.org.mx

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Kinetic studies, such as Lineweaver-Burk plots, can further elucidate the specific type of inhibition. bgc.ac.in While no direct kinetic data exists for this compound, the IC₅₀ values of known COX-2 inhibitors provide a benchmark for its potential activity.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Compounds. d-nb.infoscielo.org.mx
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib15.00.04375
Indomethacin0.090.890.10
NPC6 (a flavanone (B1672756) derivative)>10014.07>7.11
NPC7 (a flavanone derivative)>10017.47>5.72

Modulation of Cellular Processes and Signal Transduction Pathways

The biological activity of compounds containing naphthalene (B1677914) and oxolan-2-one structures has been a subject of scientific inquiry, with research pointing towards potential interactions with various cellular processes and signaling pathways. nih.govresearchgate.net While direct evidence for this compound is limited, the broader class of γ-butyrolactones is known to be involved in regulating diverse physiological processes. nih.gov

For instance, γ-butyrolactone signaling molecules are recognized for their role in the regulation of secondary metabolism and morphological development in certain bacteria, often through interactions with specific receptor proteins that in turn control gene expression. nih.gov This mode of action, involving binding to receptor proteins, suggests a potential for similar compounds to modulate signal transduction pathways within mammalian cells.

Furthermore, studies on other naphthalene derivatives have demonstrated the ability to influence key signaling pathways implicated in cancer. For example, the naphthalene derivative MS-5 has been shown to induce apoptosis in human pancreatic cancer cells by modulating reactive oxygen species (ROS), which can, in turn, affect various signaling cascades. biomolther.orgbiomolther.org Another study on a different naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), revealed its capacity to induce apoptosis in gastric cancer cells by regulating the MAPK, Akt, and STAT3 signaling pathways, also through a mechanism involving ROS. nih.gov

While these findings are for related but distinct molecules, they highlight the potential for naphthalene-containing compounds to interfere with critical cellular signaling pathways that govern cell fate. The specific effects of this compound on these or other pathways remain an area for future investigation.

Induction of Cell Cycle Arrest and Apoptotic Pathways (for antiproliferative effects)

The potential for this compound to exhibit antiproliferative effects through the induction of cell cycle arrest and apoptosis is suggested by research on analogous compounds. While direct studies on this specific molecule are not prevalent in the reviewed literature, the anticancer potential of both the naphthalene and the γ-butyrolactone moieties has been explored in other contexts.

For example, research on certain N-(naphthalen-2-yl)acetamide derivatives has shown antiproliferative activity against various human cancer cell lines. One such compound was found to inhibit the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov This indicates that the naphthalene group can be a key pharmacophore in compounds designed to interfere with cell division.

Similarly, the γ-butyrolactone ring is a structural feature of many natural products with potent biological activities, including antitumor effects. mdpi.com For instance, studies on α-methylene-γ-butyrolactones have demonstrated their ability to induce G2/M phase cell cycle arrest and apoptosis in human leukemia cells. researchgate.net Another naphthalene derivative, MS-5, was observed to be cytotoxic to human pancreatic cancer cells, inhibiting their growth and inducing apoptosis, as evidenced by an increase in annexin (B1180172) V-positive cells and the cleavage of caspases. biomolther.orgbiomolther.org

The induction of apoptosis by related compounds often involves the modulation of the Bcl-2 family of proteins and the activation of caspase cascades. In the case of MS-5, treatment of pancreatic cancer cells led to the downregulation of the anti-apoptotic protein Bcl-xL and the cleavage of caspases-3, -7, -8, and -9, as well as poly (ADP-ribose) polymerase (PARP). biomolther.org

These findings from related compounds suggest that this compound could potentially exert antiproliferative effects by similar mechanisms, namely by halting the cell cycle at specific checkpoints and triggering programmed cell death. However, empirical studies are required to confirm these hypotheses and to elucidate the precise molecular targets and pathways involved.

Table of Antiproliferative Activity of a Related Naphthalene Derivative (MS-5) on BxPC-3 Pancreatic Cancer Cells biomolther.orgbiomolther.org

TreatmentConcentration (µM)Observation
MS-50, 5, 10, 15Inhibition of cell growth in a concentration-dependent manner.
MS-5VariesIncrease in the percentage of annexin V-positive cells.
MS-5VariesCleavage of caspases and poly (ADP-ribose) polymerase.
MS-5VariesDownregulation of Bcl-xL protein.

Structure Activity Relationship Sar Studies of 5 Naphthalen 2 Yloxolan 2 One Analogues

Impact of Naphthalene (B1677914) Substituent Position and Electronic Nature on Bioactivity

The naphthalene moiety of 5-Naphthalen-2-yloxolan-2-one offers a large surface area for modification, and the position and electronic properties of substituents on this ring system can dramatically alter the compound's interaction with biological targets. Research on related naphthalene-containing compounds provides valuable insights into these effects.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence a molecule's reactivity and its ability to form interactions such as hydrogen bonds or π-π stacking with biological macromolecules. tandfonline.comrsc.org For instance, studies on naphthalene derivatives have shown that introducing electron-withdrawing groups can enhance certain biological activities. nih.gov In a series of naphthalene-2-carboxanilides, substituents with a significant electron-withdrawing effect were found to be favorable for antimycobacterial activity. nih.gov Conversely, for other activities like PET inhibition, a different electronic profile might be optimal. nih.gov

The position of the substituent on the naphthalene ring is also critical. The two possible linkage points on a naphthalene ring (alpha and beta) create distinct spatial arrangements of substituents, which can affect how the molecule fits into a binding site. Studies on various naphthalene derivatives have highlighted the importance of substituent placement in determining biological outcomes. nih.gov For example, in a study of naphthoyl analogues of antifolates, the 1-naphthoyl analogues showed potent inhibition of tumor cell growth. nih.gov

The following table summarizes the impact of different substituents on the naphthalene ring on the biological activity of related compounds.

SubstituentPositionElectronic NatureImpact on BioactivityReference
Fluoro2,3-difluoroElectron-withdrawingPromising antifungal activity nih.gov
Fluoro2,4-difluoroElectron-withdrawingPromising anticancer agent nih.gov
Hydroxy2Electron-donatingHigher solubility and PET-inhibiting activity nih.gov
Trifluoromethyl4Electron-withdrawingHigh PET-inhibiting activity nih.gov

Role of the Oxolan-2-one Ring Substituents in Modulating Biological Response

The oxolan-2-one (γ-butyrolactone) ring is a common scaffold in many biologically active natural products and synthetic compounds. Substituents on this ring can influence the molecule's stability, reactivity, and interactions with biological targets.

Modifications to the lactone ring can alter its susceptibility to hydrolysis, which can be a critical factor in the compound's metabolic stability and duration of action. The introduction of substituents can also create new chiral centers, leading to stereoisomers that may exhibit different biological activities. The size and nature of the substituent can also directly impact binding affinity to a target protein. For example, a bulky substituent might enhance binding through increased van der Waals interactions, or it could sterically hinder the molecule from fitting into the active site.

A comparative analysis of different substituents on the oxolan-2-one ring highlights their distinct contributions to the molecule's properties. For instance, an ethenyl group enhances polymerization activity, while a methyl group increases volatility. The presence of a naphthalenyl group, as in the parent compound, introduces UV-absorbing properties. A hydroxyethyl (B10761427) group can improve hydrophilicity and biocompatibility.

Substituent on Oxolan-2-one RingKey Features/Applications
EthenylEnhances polymerization activity
MethylIncreases volatility, suitable for solvent applications
NaphthalenylIntroduces UV-absorbing properties for photostabilization
HydroxyethylImproves hydrophilicity and biocompatibility

Influence of Molecular Lipophilicity on Biological Membrane Permeability and Efficacy

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical property that governs a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. researchgate.net For a compound to be orally bioavailable, it must possess a balance between aqueous solubility and lipid permeability. researchgate.net

The lipophilicity of this compound analogues can be fine-tuned by introducing or modifying substituents on either the naphthalene or the oxolan-2-one ring. Increasing lipophilicity can enhance membrane permeability, but excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, all of which can reduce efficacy. researchgate.netnih.gov

Studies on related naphthalene-carboxamides have shown a wide range of lipophilicity values (logP from 2.10 to 7.94) depending on the substituents. mdpi.com This variability directly impacts their biological activity, such as the inhibition of photosynthetic electron transport (PET). mdpi.com A theoretical absorption model predicts a sigmoid-hyperbolic relationship between membrane permeability and lipophilicity, which has been tested with in vitro Caco-2 cell permeability data. nih.gov This highlights the importance of optimizing lipophilicity to achieve the desired biological response.

The following table illustrates the relationship between lipophilicity and biological activity for a series of naphthalene-2-carboxamides.

CompoundlogPPET Inhibition (IC50, µM)
N-(pyrrolidin-1-yl)naphthalene-2-carboxamide2.10>1000
N-octylnaphthalene-2-carboxamide7.9415.6
N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide5.562.3

Data adapted from a study on naphthalene-2-carboxamides, which are structurally related to the core of interest. mdpi.com

Correlation of Specific Structural Motifs with Desired Biological Profiles

In the context of this compound analogues, a particular substitution pattern on the naphthalene ring combined with a specific substituent on the lactone ring might be found to consistently produce high potency against a particular target. For instance, a halogen at a specific position on the naphthalene ring might enhance binding to a hydrophobic pocket in a target enzyme, while a small, polar group on the oxolan-2-one ring could improve solubility and bioavailability.

The identification of these key structural motifs is a crucial step in the design of new, more potent, and selective analogues. It allows medicinal chemists to focus their synthetic efforts on molecules that have a higher probability of success.

Development of Comprehensive SAR Models from Integrated Experimental and Computational Data

To gain a deeper and more predictive understanding of the SAR, experimental data is often integrated with computational modeling techniques. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a powerful computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. mdpi.comwho.int

These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. who.int By analyzing a dataset of compounds with known activities, a QSAR model can be developed that can then be used to predict the activity of new, unsynthesized analogues. mdpi.com This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov

For this compound analogues, a comprehensive SAR model could be built by combining the experimental data from bioactivity assays with calculated molecular descriptors. This model could help to elucidate the complex interplay between the different structural features of the molecules and their biological effects, providing a roadmap for the design of next-generation compounds with improved therapeutic profiles.

Derivatization Strategies and Analog Synthesis Based on the 5 Naphthalen 2 Yloxolan 2 One Scaffold

Systematic Modification of the Naphthalene (B1677914) Moiety for Enhanced Properties

The naphthalene ring system is a versatile platform for structural modification, allowing for fine-tuning of a compound's physicochemical and pharmacological properties. researchgate.netontosight.ai Strategic derivatization can enhance target affinity, improve metabolic stability, and modulate solubility.

Common modifications involve electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) at various positions on the naphthalene ring. The inherent reactivity of the naphthalene core typically directs substitution to the alpha-positions (1, 4, 5, 8), which are more activated than the beta-positions (2, 3, 6, 7). However, the specific substitution pattern can be controlled through careful selection of reagents and reaction conditions.

Another powerful strategy is the use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on halogenated or boronate-functionalized naphthalene precursors. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as amine and ether linkages.

Bioisosteric replacement is a key tactic in medicinal chemistry to improve drug-like properties. wikipedia.org For the naphthalene moiety, this could involve replacing it with other bicyclic aromatic or heteroaromatic systems such as quinoline, isoquinoline, quinazoline, or benzazaborinines. researchgate.netacs.orgchemrxiv.org These replacements can alter the electronic properties, hydrogen bonding capacity, and metabolic profile of the parent molecule. researchgate.netacs.org

Table 1: Potential Modifications of the Naphthalene Moiety

Modification Strategy Reagents/Conditions Potential Substituents Desired Outcome
Nitration HNO₃/H₂SO₄ -NO₂ Introduction of an electron-withdrawing group; precursor for amine functionality.
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃ -Br, -Cl Introduction of a handle for cross-coupling reactions.
Sulfonation Fuming H₂SO₄ -SO₃H Increased water solubility.
Friedel-Crafts Acylation RCOCl/AlCl₃ -C(O)R Introduction of a ketone group for further functionalization.
Suzuki Coupling Aryl-boronic acid, Pd catalyst Aryl, Heteroaryl Modulation of steric bulk and electronic properties.
Buchwald-Hartwig Amination Amine, Pd catalyst -NR¹R² Introduction of hydrogen-bond donors/acceptors.

Diversification of the Oxolan-2-one Ring via Functional Group Interconversions

The oxolan-2-one, or γ-butyrolactone, ring offers several avenues for diversification through functional group interconversions. imperial.ac.ukfiveable.mevanderbilt.edu These modifications can influence the compound's polarity, hydrogen bonding potential, and stereochemistry, which are critical for biological activity and pharmacokinetics.

One common strategy is α-functionalization. The carbon atom alpha to the carbonyl group (C3 position) can be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups. For instance, α-methylation or the introduction of an α-methylene group can significantly impact biological activity. researchgate.netrsc.org

The lactone carbonyl itself can be a target for modification. Reduction of the lactone with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) can yield a lactol (a cyclic hemiacetal), which exists in equilibrium with the open-chain hydroxy aldehyde. imperial.ac.uk Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would open the ring to form a diol. imperial.ac.uk These transformations allow for the complete alteration of the core scaffold.

Ring-opening of the lactone via hydrolysis (saponification) yields a γ-hydroxy carboxylic acid. This open-chain analogue can be used to explore different conformational spaces or serve as a precursor for the synthesis of new heterocyclic systems.

Table 2: Potential Modifications of the Oxolan-2-one Ring

Modification Strategy Reagents/Conditions Resulting Structure Potential Impact
α-Alkylation LDA, then R-X 3-Alkyl-oxolan-2-one Altered steric and lipophilic properties.
α-Methylenation Eschenmoser's salt or similar reagents α-Methylene-γ-butyrolactone Introduction of a reactive Michael acceptor. researchgate.netrsc.org
Carbonyl Reduction (Partial) DIBAL-H Lactol (cyclic hemiacetal) Change in electronic properties and H-bonding capacity. imperial.ac.uk
Carbonyl Reduction (Full) LiAlH₄ 1,4-Diol Ring-opened analogue, increased flexibility and polarity. imperial.ac.uk
Hydrolysis/Saponification NaOH, then H₃O⁺ γ-Hydroxy carboxylic acid Increased polarity, precursor for further synthesis.

Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity by locking it into a bioactive conformation. For a molecule like 5-naphthalen-2-yloxolan-2-one, which has a flexible ether linkage, this is a particularly important strategy.

One approach is to introduce additional rings to bridge the naphthalene and oxolan-2-one moieties. This could be achieved through intramolecular cyclization reactions, such as a Friedel-Crafts reaction from a suitable precursor, to form a rigid, fused ring system.

Another strategy involves creating biaryl linkages, where the two aromatic systems are directly connected. nih.gov While not directly applicable to the ether linkage in the parent scaffold, this principle can guide the design of analogues where the oxolan-2-one is replaced by another aromatic ring, followed by the synthesis of atropisomers (axially chiral molecules) to explore three-dimensional space. nih.gov

Introducing bulky substituents ortho to the ether linkage can also restrict rotation around the C-O bond, influencing the relative orientation of the two ring systems.

Table 3: Strategies for Conformational Restriction

Strategy Synthetic Approach Resulting Feature Rationale
Intramolecular Cyclization Friedel-Crafts alkylation/acylation on a precursor. Fused polycyclic system Locks the relative orientation of the two main moieties.
Introduction of Steric Hindrance Synthesis of analogues with bulky groups (e.g., t-butyl) ortho to the ether linkage. Hindered rotation around the C-O bond Favors specific rotamers, reducing conformational freedom.

Design and Synthesis of Prodrugs for Improved Delivery or Bioavailability

Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. ijpsjournal.com A prodrug is an inactive or less active derivative that is converted to the active drug in vivo. nih.govijpsonline.comresearchgate.net

For the this compound scaffold, the lactone ring itself can be considered a prodrug form of the corresponding γ-hydroxy carboxylic acid. The ester bond of the lactone can be enzymatically or chemically hydrolyzed in the body to release the active, open-chain form. nih.govnih.gov The rate of this hydrolysis can be tuned by introducing substituents on the lactone ring that alter its electronic properties or steric accessibility.

If the parent compound is highly lipophilic, its aqueous solubility could be enhanced by introducing polar functional groups. For example, a phosphate (B84403) or amino acid ester could be appended to a hydroxyl group on the naphthalene ring (if present in an analogue). These promoieties are designed to be cleaved by endogenous enzymes like phosphatases or esterases to release the active drug.

Conversely, if the parent compound is too polar, its lipophilicity can be increased to improve membrane permeability by masking polar groups. For example, any hydroxyl or carboxylic acid functionalities could be converted into esters or amides.

Table 4: Potential Prodrug Strategies

Prodrug Type Moiety to Modify Promoieties Activation Mechanism Goal
Ester Prodrug A carboxylic acid group (from a ring-opened analogue) Alkyl, Aryl groups Esterase hydrolysis Increase lipophilicity, improve membrane permeability.
Phosphate Prodrug A hydroxyl group on the naphthalene ring Phosphate ester Phosphatase cleavage Increase aqueous solubility.
Amino Acid Conjugate A carboxylic acid or hydroxyl group Amino acids Peptidase/Esterase cleavage Improve solubility and/or transporter recognition.

Generation of Combinatorial Libraries for High-Throughput Screening Initiatives

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds (a library) for high-throughput screening (HTS) to identify new lead compounds. pnas.orgvtt.fiacs.orgnih.govresearchgate.net The this compound scaffold is well-suited for the generation of combinatorial libraries due to its multiple points of diversification.

A common approach is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate). For this scaffold, one could start with a functionalized naphthalene core, such as 6-hydroxynaphthalen-2-carboxylic acid. The hydroxyl group could be reacted with a library of substituted epoxides to generate a variety of lactone rings, while the carboxylic acid could be converted to a library of amides or esters.

Alternatively, a diversity-oriented synthesis approach could be employed, where reactions are chosen to create maximum structural diversity, exploring different scaffolds and stereochemistries. pnas.orgvtt.fi For example, starting from a common naphthalene-lactone core, a series of reactions could be performed to modify both the aromatic and lactone rings simultaneously, leading to a wide range of structurally distinct molecules. Such libraries are invaluable for screening against various biological targets to uncover new structure-activity relationships. hep.com.cnacs.org

Table 5: Illustrative Combinatorial Library Design

Core Scaffold Diversification Point 1 (Naphthalene Ring) Building Blocks 1 Diversification Point 2 (Lactone Ring) Building Blocks 2
6-Bromo-2-naphthol Suzuki Coupling at C6 Library of boronic acids (aryl, heteroaryl) Williamson Ether Synthesis with a functionalized epoxide at C2 Library of substituted epoxides
5-Bromo-γ-butyrolactone Heck Reaction at C5 Library of substituted naphthalenes α-Alkylation Library of alkyl halides

Advanced Research Applications and Potential Translational Opportunities for 5 Naphthalen 2 Yloxolan 2 One

Application as a Core Building Block in Complex Organic Molecule Synthesis

The oxolan-2-one (or γ-butyrolactone) ring is a prevalent structural motif in numerous natural products and serves as a versatile intermediate in organic synthesis. The presence of this lactone, combined with the bulky, aromatic naphthalenyl group, makes 5-naphthalen-2-yloxolan-2-one a valuable building block for creating more complex heterocyclic compounds. Current time information in Bangalore, IN. The synthesis of such complex molecules is a cornerstone of organic chemistry, aiming to construct novel molecular platforms for various applications, including the development of new materials and therapeutic agents. nih.gov

The reactivity of the lactone ring allows for various transformations. For instance, the ring can be opened to yield hydroxy acid derivatives, which can then be further functionalized. acs.org This strategy is a common approach in the structural modification of natural products to create novel compounds. The naphthalene (B1677914) portion of the molecule also offers sites for chemical modification, such as electrophilic substitution reactions, although the aromatic system's stability is a key feature. Current time information in Bangalore, IN. The synthesis of complex organic molecules often involves multi-step reactions, and starting materials like this compound provide a solid foundation upon which to build molecular complexity. bjournal.orgknowde.com

Precursor in Agrochemical Development and Related Industrial Applications

While direct applications of this compound in agrochemicals are not extensively documented, its constituent parts—the naphthalene and lactone structures—are significant in the agrochemical industry. Naphthalene derivatives are widely used as insecticides and pesticides. biosynth.commarketsandmarkets.comfuturemarketinsights.com They are also key intermediates in the synthesis of various agrochemicals, including plant growth regulators. nih.gov The development of new pesticides often involves the structural modification of known active compounds, and naphthalene provides a robust scaffold for such endeavors.

Similarly, the γ-lactone ring is a structural feature found in numerous agrochemicals and bioactive natural products. numberanalytics.com The synthesis of lactones and their derivatives is a vital area of research in the quest for new and effective agricultural products. ugent.be Therefore, this compound can be considered a potential precursor for novel agrochemicals, leveraging the known bioactivity of both the naphthalene and lactone moieties. Research into the synthesis of N-acyl homoserine lactone analogues for agrochemical applications highlights the importance of the lactone core in this field. jptcp.com

In terms of industrial applications, the naphthalene group in this compound imparts significant UV-absorbing properties. This makes the compound a valuable photostabilizer, particularly in the production of UV-resistant polymers. Its aromatic substitution pattern contributes to resistance against oxidative degradation, a critical feature for materials intended for outdoor use. Current time information in Bangalore, IN.

Contributions to Medicinal Chemistry Research

The naphthalene and lactone motifs are present in a wide array of medicinally active compounds. This has spurred research into derivatives of this compound and related structures for various therapeutic applications.

Inflammation is a complex biological response, and the development of new anti-inflammatory agents is a major focus of medicinal chemistry. While this compound itself has not been extensively studied for anti-inflammatory properties, numerous derivatives of naphthalene have shown significant activity. For instance, pyrazole (B372694) derivatives incorporating a naphthalene moiety have been synthesized and shown to possess varying degrees of anti-inflammatory activity in animal models. nih.gov One study found that a compound with a nitro group at the 3-position of the phenyl ring attached to the pyrazole showed maximal activity. nih.gov

Furthermore, naphthalenone derivatives isolated from natural sources have demonstrated potent inhibition of inflammatory responses in human neutrophils. nih.gov Research into novel anti-inflammatory compounds has also explored 1,2,4-oxadiazole (B8745197) derivatives, which have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. researchgate.net The anti-inflammatory potential of compounds is often assessed by their ability to inhibit nitric oxide (NO) production and the expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov Given these findings in related structures, the this compound scaffold represents a promising starting point for the design and synthesis of new anti-inflammatory modulators.

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Naphthalene derivatives have emerged as a promising class of antimicrobials with broad-spectrum activity and potentially low toxicity. nih.gov Several approved drugs, including naftifine (B1207962) and terbinafine, contain a naphthalene core, highlighting the therapeutic value of this chemical structure in fighting microbial infections. nih.gov

Research has shown that synthetic peptides containing 2-naphthylalanine (2-Nal) exhibit greater antimicrobial activity than their 1-naphthylalanine counterparts. nih.gov Additionally, the synthesis of Schiff's bases and azetidinones from 2-(naphthalen-1-yloxy) acetohydrazide, a compound structurally related to this compound, has yielded derivatives with notable antibacterial activity. koreascience.kr Specifically, N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamide was identified as a potent antibacterial agent. koreascience.kr The general class of oxolanone derivatives is also being investigated for potential antimicrobial properties. Current time information in Bangalore, IN. These findings suggest that the this compound scaffold is a viable candidate for the development of novel antimicrobial drugs.

The naphthalene nucleus is a key feature in many compounds with antiproliferative and anticancer properties. The general class of oxolanone derivatives is being explored for its potential in cancer research. Current time information in Bangalore, IN. More specifically, research into compounds structurally related to this compound has yielded promising results.

For example, a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. biosynth.com One of the most active compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) , demonstrated potent activity against nasopharyngeal carcinoma (NPC-TW01) with an IC₅₀ value of 0.6 μM. biosynth.com This compound was found to inhibit cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. biosynth.com

In another study, benzimidazole (B57391) derivatives containing a naphthalen-2-yloxymethyl group were synthesized and evaluated for their anticancer activity. nih.gov This work highlights the potential of the naphthalen-2-yloxy moiety, which is present in this compound, in the design of new anticancer agents. The process of lead optimization is crucial in cancer drug discovery, where initial hits are chemically modified to improve their potency and selectivity. marketsandmarkets.com

CompoundCancer Cell LineActivity (IC₅₀)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18)NPC-TW01 (Nasopharyngeal)0.6 μM biosynth.com
2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide (13)NPC-TW01 (Nasopharyngeal)2.62 µM nih.gov

Neuroprotective agents are compounds that can help prevent damage to the nervous system from injury or disease, such as ischemic stroke or neurodegenerative disorders like Alzheimer's disease. futuremarketinsights.comjptcp.com While this compound has not been directly evaluated for neuroprotective effects, several structurally related compounds containing the naphthalen-2-yl group have shown significant promise in this area.

One such compound is 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) . Studies have shown that this azetidine (B1206935) derivative can protect mouse brains against ischemia/reperfusion injury. jptcp.com Its neuroprotective effects are attributed to its ability to inhibit apoptosis, modulate inflammation, scavenge free radicals, and improve the brain's energy metabolism. jptcp.com Further research has indicated that KHG26792 also exhibits anti-inflammatory and antioxidative properties against amyloid-β-induced toxicity in microglial cells, suggesting its potential in Alzheimer's disease.

Another area of research has focused on selenium-containing compounds with a 2-naphthyl derivative, which have been identified as potent serotonin (B10506) 5-HT6 receptor agents. bjournal.org One of these derivatives demonstrated high selectivity for the 5-HT6 receptor and showed neuroprotection against rotenone-induced neurotoxicity, along with antioxidant activity. bjournal.org These findings underscore the potential of the naphthalen-2-yl scaffold as a key component in the design of future neuroprotective drugs.

Related CompoundProposed Mechanism/EffectPotential ApplicationReference
3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792)Inhibits apoptosis, modulates inflammation, scavenges free radicals, improves energy metabolism.Ischemic stroke, Alzheimer's disease jptcp.com,
Selenium-containing 2-naphthyl derivativePotent 5-HT6 receptor agent, neuroprotection against rotenone-induced neurotoxicity, antioxidant activity.Alzheimer's disease bjournal.org

Role in Antifungal Agent Development (Drawing from related compounds)

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of novel antifungal agents. nih.gov While direct studies on the antifungal properties of this compound are not extensively documented in the provided literature, analysis of its structural components—the naphthalene ring and the oxolan-2-one (a furanone derivative) core—provides a strong basis for its potential as an antifungal candidate. Both naphthalene and furanone derivatives have independently demonstrated significant antifungal activities. nih.govmdpi.comijabbr.com

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry and is a component of approved antimicrobial drugs like naftifine and terbinafine. mdpi.com Research has shown that various naphthalene derivatives exhibit potent activity against a range of fungi. mdpi.comnih.gov For instance, certain 3-arylamino-5-methoxy-naphthalene-1,4-diones have shown powerful antifungal effects against Candida and Aspergillus niger species. nih.gov Similarly, azole derivatives incorporating a naphthalene ring have displayed potent efficacy against both planktonic and biofilm forms of Candida spp., including fluconazole-resistant strains. nih.gov The naphthalene moiety is considered crucial for this enhanced antifungal activity. nih.gov Studies on other derivatives, such as 2-methoxynaphthalene-1,4-dione, have confirmed antifungal activity against Cryptococcus species, which can be synergistically enhanced when combined with existing drugs like amphotericin B. nih.gov

The furanone moiety, a class to which oxolan-2-one belongs, is also a well-established pharmacophore with diverse biological activities, including antimicrobial properties. nih.govijabbr.com The combination of a naphthalene group with a furanone ring has been explored in the synthesis of new antimicrobial agents. A study on 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-ones revealed that some of these compounds displayed strong antimicrobial activities. ijpsr.com The inherent biological activity of the furanone nucleus, coupled with the proven antifungal contribution of the naphthalene scaffold, suggests that this compound is a promising candidate for further investigation in the development of new antifungal therapies.

Potential in Material Science Research, leveraging Aromatic π-System Activity

The unique electronic properties of the naphthalene moiety make this compound a compound of interest for material science applications. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) with a conjugated π-electron system, which is a prerequisite for semiconductor properties. tandfonline.commdpi.com The ability to modify the naphthalene backbone with various substituents allows for the tuning of its electronic and photophysical properties, making it a versatile building block for functional materials. tandfonline.comacs.org

Research into naphthalene derivatives has demonstrated their potential in electronics. The transport of charge carriers in molecular materials is a key aspect of their application in this field. tandfonline.com The arrangement of molecules, such as through pi-stacking, is favorable for achieving higher charge carrier mobility. tandfonline.com The electronic properties of naphthalene derivatives can be modulated by adding substituents; for example, the position of hydroxyl groups on the naphthalene ring has been shown to influence conductivity. tandfonline.com This principle of property modulation via substitution is directly applicable to this compound, where the oxolanone group acts as a significant substituent on the naphthalene core.

Furthermore, the naphthalene π-system is known for its distinct fluorescence properties, which can be influenced by interactions with its environment. researchgate.net Functionalization of the naphthalene core can alter its absorption and fluorescence characteristics. acs.org For instance, 1,5-diamino-naphthalene's reactivity and electronic distribution are modified by the addition of a single amide bond, which alters its fluorescent properties and suggests potential applications in bioimaging. mdpi.com The π-conjugated structure of naphthalene is fundamental to these optical and electronic behaviors. mdpi.com Given that this compound possesses this active aromatic π-system, it holds potential for the design of novel materials for applications in electronics and photonics, where precise control over molecular structure and electronic properties is paramount. psl.eu

Future Research Directions and Outlook for 5 Naphthalen 2 Yloxolan 2 One Research

Exploration of Novel and Sustainable Synthetic Pathways

Future synthetic research should prioritize the development of more efficient, economical, and environmentally benign methods for constructing the 5-Naphthalen-2-yloxolan-2-one scaffold. Many existing routes to analogous arylnaphthalene lactones involve multiple steps or harsh reagents. rsc.org Advancements could focus on the following areas:

Catalytic Hydrogenation: A high-yielding synthesis of γ-butyrolactone (GBL) has been achieved through the catalytic hydrogenation of 2-furanone using a palladium catalyst supported on humin-derived activated carbon (Pd/HAC). rsc.org This approach, which utilizes a renewable feedstock and offers catalyst recyclability, could be adapted for the synthesis of substituted lactones like this compound. rsc.org

Transition-Metal Catalyzed Cyclizations: Gold- and palladium-catalyzed reactions have proven effective in the synthesis of complex arylnaphthalene lignan (B3055560) lactones. nih.govfrontiersin.org Future work could explore one-pot annulation reactions, such as the triflic acid-catalyzed reaction of arylepoxides and arylalkynes, to construct the naphthalene (B1677914) core and lactone ring in a more convergent fashion. researchgate.net

Photoredox Catalysis: Visible-light-mediated reactions represent a mild and sustainable approach. Photoredox-catalyzed atom-transfer radical addition (ATRA) has been used to synthesize γ-butyrolactones. mdpi.com This strategy could be explored by reacting a suitable naphthalene-containing alkene with a radical precursor to form the lactone ring. mdpi.comacs.org

Enzymatic and Biocatalytic Methods: The use of enzymes like ene reductases and alcohol dehydrogenases in one-pot cascades can produce γ-butyrolactones with high stereoselectivity. dntb.gov.ua Exploring enzymes that can accept naphthalene-based substrates could provide a green pathway to chiral derivatives of this compound.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey ConsiderationsRelevant Research
Catalytic Hydrogenation Use of renewable feedstocks, catalyst recyclability, high yields.Substrate availability, catalyst stability and selectivity with naphthalene moiety. rsc.org
Transition-Metal Catalysis High efficiency, potential for one-pot reactions, good functional group tolerance.Cost of metal catalysts (e.g., Pd, Au), need for ligand optimization. nih.govfrontiersin.orgresearchgate.net
Photoredox Catalysis Use of visible light as a renewable energy source, mild reaction conditions.Identification of suitable photocatalysts and radical precursors. mdpi.comacs.org
Biocatalysis High enantioselectivity, environmentally benign (aqueous media, mild temperatures).Enzyme screening and engineering for substrate specificity. dntb.gov.uaacademie-sciences.fr

Advanced Mechanistic Elucidation Utilizing State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and discovering new transformations. Future research should leverage advanced analytical and computational techniques:

In-situ Spectroscopy: Techniques like in-situ ¹H NMR and infrared spectroscopy can be used to observe and identify key reactive intermediates in real-time. For instance, such methods have been employed to unravel the complex oxidation-spirolactonization-oxidation cascade in the formation of spiro-γ-butenolide-γ-butyrolactones, providing critical insights into low-yielding steps. nih.gov

Computational Modeling (DFT): Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for mapping reaction pathways and understanding stereochemical outcomes. DFT studies have been used to rationalize the stereoselectivity in the dual-catalytic formation of γ-butyrolactones, revealing the roles of multiple catalytic species and transition states. nih.gov Such studies on the formation of this compound could elucidate the transition states of key bond-forming events.

Kinetic Studies: Detailed kinetic analysis can help determine the rate-limiting steps and the influence of various reaction parameters (catalyst loading, temperature, concentration) on reaction efficiency. This has been applied to understand the dehydrogenation of 1,4-butanediol (B3395766) to γ-butyrolactone. dntb.gov.ua

By combining these techniques, a comprehensive picture of the reaction landscape can be constructed, enabling more targeted and effective synthetic strategy development.

Integrated Computational and Experimental Approaches for Rational Molecular Design

The integration of computational modeling with experimental synthesis and biological evaluation is a powerful paradigm for accelerating drug discovery. mdpi.com For this compound, this approach can guide the design of new analogues with enhanced potency and selectivity for specific biological targets.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. nih.gov It has been successfully used to design novel 1,3,4-oxadiazole (B1194373) derivatives with a naphthalene moiety as anticancer agents targeting tubulin. bohrium.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the structural features of a series of compounds and their biological activity, helping to prioritize the synthesis of the most promising candidates.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be built based on the key structural features of active arylnaphthalene lactones. This model can then be used to screen large virtual libraries to identify new potential hits for synthesis and testing. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules at an early stage, helping to filter out candidates with unfavorable pharmacokinetic profiles. researchgate.net

A proposed workflow for this integrated approach is outlined in Table 2. This iterative cycle of design, synthesis, and testing, informed by computational insights, can significantly streamline the development of new therapeutic agents based on the this compound scaffold. rsc.orgfrontiersin.org

Table 2: Workflow for Integrated Rational Molecular Design

StepMethod(s)ObjectiveOutcome
1. Target Identification Literature review, bioinformatics.Identify a relevant biological target (e.g., enzyme, receptor).Selected protein target for docking.
2. In Silico Screening Molecular Docking, Pharmacophore Modeling.Predict binding affinity and design novel derivatives.A prioritized list of virtual hits.
3. Chemical Synthesis Optimized synthetic routes.Synthesize the prioritized compounds.Purified novel compounds.
4. Biological Evaluation In vitro assays (e.g., enzyme inhibition, cytotoxicity).Determine the biological activity of the new compounds.IC₅₀/EC₅₀ values and SAR data.
5. Iterative Refinement QSAR, further computational analysis.Refine the molecular model based on experimental data.Design of a second generation of improved compounds.

Expansion of the Biological Application Spectrum and Exploration of Novel Biological Targets

The γ-butyrolactone and arylnaphthalene lactone families exhibit an impressively broad range of biological activities, including antiviral, antifungal, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.netnih.gov This suggests that this compound and its derivatives are ripe for broad biological screening to uncover new therapeutic applications.

Antiviral and Antifungal Activity: Derivatives of α-methylene-γ-butyrolactone have shown potent activity against plant viruses like the tobacco mosaic virus (TMV) and various fungal pathogens. nih.govacs.org Screening this compound analogues in this area could lead to the development of new agrochemicals. acs.org

Anticancer Activity: Naphthalene-containing lactones have demonstrated cytotoxicity against various cancer cell lines, including colon and breast cancer. researchgate.netmdpi.com Future work should involve screening against a wider panel of cancer cell lines and investigating the mechanism of action, which could involve targets like tubulin or 5-lipoxygenase. rsc.orgbohrium.com

Neuroprotective and Anti-inflammatory Activity: Certain natural lactones are known to be neuroprotective, while others possess anti-inflammatory properties. researchgate.netnih.gov Given the prevalence of neurodegenerative and inflammatory diseases, exploring the potential of this compound in these areas is a compelling avenue. Docking studies against targets like cyclooxygenase (COX) or cannabinoid receptors could be a starting point. researchgate.net

Enzyme Inhibition: The γ-butyrolactone scaffold is present in inhibitors of various enzymes. Butyrolactone-1 derivatives, for example, inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. mdpi.com A broad, unbiased screening against a panel of therapeutically relevant enzymes could reveal entirely new biological targets for this chemical class.

Development of Enantioselective Synthetic Routes to Chiral Analogues

The 5-position of the oxolan-2-one ring in this compound is a stereocenter. It is well-established that different enantiomers of a chiral molecule can have vastly different biological activities and pharmacological profiles. nih.gov Therefore, the development of methods to selectively synthesize either the (R)- or (S)-enantiomer of this compound and its analogues is of paramount importance.

Asymmetric Catalysis: This is a powerful strategy for creating chiral molecules. An iridium-catalyzed C-C bond-forming transfer hydrogenation has been used to produce enantiomerically enriched 5-substituted α-exo-methylene γ-butyrolactones. organic-chemistry.org Similarly, combining N-heterocyclic carbene (NHC) organocatalysis with transition metal catalysis offers a route to chiral γ-butyrolactones, where the stereochemistry can be controlled by the choice of chiral ligands. nih.govcpu.edu.cn

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction. For example, homochiral lithium amides have been used in double diastereoselective conjugate additions to create β-amino-γ-substituted-γ-butyrolactones with high diastereomeric excess. nih.gov

Enzymatic Resolution or Desymmetrization: Biocatalytic methods, using enzymes like lipases or esterases, can selectively react with one enantiomer in a racemic mixture (kinetic resolution) or transform a prochiral substrate into a chiral product. These methods are highly valued for their exceptional enantioselectivity under mild conditions. dntb.gov.ua

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products (the "chiral pool") is another effective strategy. While less direct for this specific target, it remains a viable option for constructing complex chiral lactones. researchgate.net

Developing these enantioselective routes will be critical for detailed structure-activity relationship studies and for advancing any promising bioactive derivative toward clinical development. nih.govrsc.org

Q & A

Basic: What are the recommended methodologies for synthesizing 5-Naphthalen-2-yloxolan-2-one with high purity?

Answer:
A robust synthesis protocol involves reacting 2-naphthol derivatives with propargyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Key steps include:

  • Stirring the reaction mixture at room temperature for 30 minutes to form the oxyanion intermediate.
  • Adding propargyl bromide and continuing stirring for 2 hours.
  • Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1).
  • Quenching with ice, extracting with ethyl acetate, and drying over anhydrous Na₂SO₄.
  • Purification under reduced pressure to isolate the product.
    This method ensures reproducibility and high yield, as demonstrated in analogous naphthalene derivative syntheses .

Basic: Which crystallographic tools are optimal for resolving the crystal structure of this compound?

Answer:
For small-molecule crystallography:

  • Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Employ ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry visualization .
  • Integrate WinGX for data processing, structure solution, and validation, ensuring compliance with IUCr standards .
    These tools are widely validated for accuracy in bond-length and angle calculations.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Answer:

  • Scaffold modification : Introduce substituents (e.g., furan, methyl groups) to the naphthalene or oxolane rings to assess steric and electronic effects on bioactivity .
  • In vitro screening : Test cytotoxicity against human cancer cell lines (e.g., breast cancer MCF-7) using dose-response assays. Prioritize derivatives with selectivity indices >10 to minimize off-target effects.
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., estrogen receptors) and validate with molecular dynamics simulations.
    This approach balances synthetic feasibility with biological relevance .

Advanced: What systematic strategies resolve contradictions in reported toxicological data for naphthalene derivatives?

Answer:

  • Literature meta-analysis : Use PubMed and TOXCENTER with Boolean queries (e.g., "naphthalene AND toxicity AND (hepatic effects OR respiratory effects)") to aggregate data .
  • Critical inclusion criteria : Filter studies by species (human/laboratory mammals), exposure routes (oral/inhalation), and endpoints (e.g., hepatic enzyme levels) to ensure comparability .
  • Dose-response reconciliation : Normalize data to mg/kg/day and apply Hill slope models to identify threshold disparities.
    This method reduces bias from heterogeneous experimental designs .

Basic: How should researchers document synthetic procedures to ensure reproducibility?

Answer:

  • Detailed experimental section : Specify solvent volumes, reagent molar ratios, and reaction times (e.g., "20 mmol 2-naphthol in 20 mL DMF").
  • Characterization data : Include NMR (¹H/¹³C), HRMS, and melting points. For novel compounds, provide elemental analysis.
  • Supplementary materials : Deposit crystallographic data (CIF files) in the Cambridge Structural Database and raw spectra in institutional repositories.
    Adhere to Beilstein Journal guidelines to avoid redundancy between text and tables .

Advanced: What methodologies validate the environmental stability and degradation pathways of this compound?

Answer:

  • Photolysis assays : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-MS.
  • QSAR modeling : Predict half-lives using EPI Suite™ and compare with experimental data.
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and identify oxidation products (e.g., hydroxylated derivatives) using LC-QTOF.
    These approaches align with EPA guidelines for persistent organic pollutant assessment .

Basic: What analytical techniques confirm the identity and purity of this compound?

Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile:water gradient) to assess purity (>95%).
  • Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) for functional group verification (e.g., oxolane protons at δ 4.5–5.0 ppm).
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Advanced: How can high-throughput crystallography pipelines improve the structural analysis of naphthalene derivatives?

Answer:

  • Automated data collection : Use synchrotron sources (e.g., APS, ESRF) for rapid data acquisition.
  • Phasing pipelines : Integrate SHELXC/D/E for experimental phasing of poorly diffracting crystals .
  • Machine learning : Train models on CSD entries to predict crystallization conditions (e.g., solvent choices).
    This reduces time-to-structure from weeks to days .

Basic: What are the ethical guidelines for conducting toxicity studies on naphthalene derivatives?

Answer:

  • Institutional approval : Obtain IACUC approval for animal studies, adhering to OECD Test Guidelines (e.g., TG 453 for carcinogenicity).
  • 3R compliance : Replace animal models with in vitro assays (e.g., Ames test) where possible.
  • Data transparency : Report all adverse events, even if statistically non-significant, in public databases like TOXNET .

Advanced: How do electronic effects in the oxolane ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : Compute Fukui indices to identify electrophilic centers. For example, the oxolane oxygen’s lone pairs increase electron density at C5, favoring SN2 reactions.
  • Kinetic studies : Compare reaction rates of this compound with methyl- or nitro-substituted analogs in NaOH/ethanol.
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways via GC-MS.
    This mechanistic insight guides synthetic optimization .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.